molecular formula C12H12ClN3O3S B3727919 3-chloro-5-ethoxy-4-hydroxybenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone

3-chloro-5-ethoxy-4-hydroxybenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone

Cat. No. B3727919
M. Wt: 313.76 g/mol
InChI Key: UKKFVFOAZTXWGA-LHHJGKSTSA-N
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Description

“3-chloro-5-ethoxy-4-hydroxybenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone” is an organic compound. The compound is a derivative of thiazolidine , a five-membered heterocyclic compound containing sulfur and nitrogen . The presence of sulfur enhances their pharmacological properties . The compound also contains a hydrazone group, which is a class of organic compounds characterized by the presence of an N-N double bond.


Molecular Structure Analysis

The molecular structure of the compound can be deduced from its name. It contains a benzaldehyde core substituted with a chloro group at the 3rd position, an ethoxy group at the 5th position, and a hydroxy group at the 4th position . Attached to the benzaldehyde is a thiazolidine ring with a hydrazone group .

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . The accessible clinical applications in various biological targets are critically reviewed . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

properties

IUPAC Name

(2Z)-2-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O3S/c1-2-19-9-4-7(3-8(13)11(9)18)5-14-16-12-15-10(17)6-20-12/h3-5,18H,2,6H2,1H3,(H,15,16,17)/b14-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKFVFOAZTXWGA-LHHJGKSTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NN=C2NC(=O)CS2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/N=C\2/NC(=O)CS2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-5-ethoxy-4-hydroxybenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone
Reactant of Route 2
Reactant of Route 2
3-chloro-5-ethoxy-4-hydroxybenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone
Reactant of Route 3
Reactant of Route 3
3-chloro-5-ethoxy-4-hydroxybenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone
Reactant of Route 4
Reactant of Route 4
3-chloro-5-ethoxy-4-hydroxybenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone
Reactant of Route 5
3-chloro-5-ethoxy-4-hydroxybenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone
Reactant of Route 6
Reactant of Route 6
3-chloro-5-ethoxy-4-hydroxybenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone

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